molecular formula C15H10F2N2OS2 B2622985 N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide CAS No. 896358-31-9

N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide

Cat. No. B2622985
CAS RN: 896358-31-9
M. Wt: 336.37
InChI Key: MSIUACKGMHDHQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide, also known as DBT-10, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic properties. DBT-10 belongs to the class of benzothiazole compounds, which have been extensively studied for their diverse biological activities.

Mechanism of Action

The mechanism of action of N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide is not fully understood. However, it has been shown to interact with various biological targets, including enzymes and receptors. N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects:
N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide has been shown to have diverse biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory mediators. N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide has also been shown to induce apoptosis in cancer cells, leading to the inhibition of cancer cell growth. Additionally, N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide has been shown to have antibacterial properties, making it a potential candidate for the development of new antibiotics.

Advantages and Limitations for Lab Experiments

N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity and yield. N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide has also been shown to possess diverse biological activities, making it a suitable compound for studying various biological processes. However, one limitation of N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for the study of N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide. One area of research could be the development of N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide as a potential therapeutic agent for the treatment of neurodegenerative disorders. Another area of research could be the optimization of the synthesis of N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide to improve its yield and purity. Additionally, further studies could be conducted to elucidate the mechanism of action of N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide, which could aid in the development of new therapeutic agents.

Synthesis Methods

The synthesis of N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide involves a multi-step process that begins with the reaction of 4,6-difluorobenzo[d]thiazole with methylthioaniline. The resulting product is then subjected to further chemical transformations to yield the final compound, N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide. The synthesis of N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide has been optimized to yield high purity and yield, making it a suitable compound for scientific research.

Scientific Research Applications

N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide has been studied for its potential therapeutic properties in various scientific research studies. It has been shown to possess anti-inflammatory, anti-cancer, and anti-bacterial properties. N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide has also been studied as a potential treatment for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2N2OS2/c1-21-10-4-2-8(3-5-10)14(20)19-15-18-13-11(17)6-9(16)7-12(13)22-15/h2-7H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSIUACKGMHDHQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)NC2=NC3=C(C=C(C=C3S2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide

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